1-(Chloromethyl)-3-(difluoromethoxy)benzene

Lipophilicity LogP Drug-likeness

1-(Chloromethyl)-3-(difluoromethoxy)benzene (CAS 42145-45-9; molecular formula C₈H₇ClF₂O; molecular weight 192.59 g/mol) is a meta-substituted benzyl chloride featuring a difluoromethoxy (–OCHF₂) group at the 3-position and a chloromethyl (–CH₂Cl) group at the 1-position of the aromatic ring. The compound belongs to the class of fluorinated benzyl halides used as reactive intermediates in medicinal chemistry, agrochemical synthesis, and materials science.

Molecular Formula C8H7ClF2O
Molecular Weight 192.59 g/mol
CAS No. 42145-45-9
Cat. No. B3370516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-3-(difluoromethoxy)benzene
CAS42145-45-9
Molecular FormulaC8H7ClF2O
Molecular Weight192.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)F)CCl
InChIInChI=1S/C8H7ClF2O/c9-5-6-2-1-3-7(4-6)12-8(10)11/h1-4,8H,5H2
InChIKeyWAKSXWPMSVDHDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloromethyl)-3-(difluoromethoxy)benzene (CAS 42145-45-9): A Meta-Substituted Fluorinated Benzyl Chloride Building Block for Procurement Evaluation


1-(Chloromethyl)-3-(difluoromethoxy)benzene (CAS 42145-45-9; molecular formula C₈H₇ClF₂O; molecular weight 192.59 g/mol) is a meta-substituted benzyl chloride featuring a difluoromethoxy (–OCHF₂) group at the 3-position and a chloromethyl (–CH₂Cl) group at the 1-position of the aromatic ring [1]. The compound belongs to the class of fluorinated benzyl halides used as reactive intermediates in medicinal chemistry, agrochemical synthesis, and materials science. The –OCHF₂ substituent confers moderate electron-withdrawing character, enhanced lipophilicity relative to methoxy analogs, and conformational polarity adaptability—properties that are not simultaneously available from the corresponding –OCH₃, –OCF₃, or –H analogs [2].

Why 1-(Chloromethyl)-3-(difluoromethoxy)benzene Cannot Be Replaced by Generic Methoxy or Trifluoromethoxy Benzyl Chloride Analogs


Compounds from the benzyl chloride family are not freely interchangeable because the 3-substituent governs lipophilicity, metabolic stability, electronic character, and conformational behavior in fundamentally different ways. The difluoromethoxy (–OCHF₂) group occupies a narrow and functionally distinct window between the methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) substituents: it is significantly more lipophilic than –OCH₃ but markedly less lipophilic than –OCF₃ ; it resists cytochrome P450-mediated O-dealkylation, a major metabolic liability of –OCH₃ [1]; and it uniquely interconverts between lipophilic and polar conformations in response to the molecular environment, a property absent in both –OCH₃ and –OCF₃ [2]. These differences translate directly into divergent pharmacokinetic profiles, reactivity patterns, and downstream biological outcomes when the building block is incorporated into drug candidates or agrochemical leads. Consequently, generic substitution without experimental validation introduces uncontrolled physicochemical risk.

Quantitative Differential Evidence for 1-(Chloromethyl)-3-(difluoromethoxy)benzene vs. Closest Analogs


Lipophilicity (LogP) Differentiation of 1-(Chloromethyl)-3-(difluoromethoxy)benzene from Methoxy and Trifluoromethoxy Analogs

The lipophilicity of 1-(chloromethyl)-3-(difluoromethoxy)benzene, as inferred from the closely analogous 3-(difluoromethoxy)benzyl bromide (LogP = 3.01) , places it between the corresponding methoxy analog (LogP = 2.43) [1] and the trifluoromethoxy analog (LogP = 3.32) . This intermediate LogP range (~0.6 log units above –OCH₃ and ~0.3 log units below –OCF₃) is consistent with the class-level behavior of the –OCHF₂ substituent, which increases lipophilicity by approximately 0.4–0.6 log units relative to –OCH₃ without overshooting into the high-logP territory of –OCF₃ [2].

Lipophilicity LogP Drug-likeness Physicochemical profiling

Metabolic Stability Advantage of the Difluoromethoxy Group Over Methoxy: Class-Level Evidence

The difluoromethoxy (–OCHF₂) group is a well-established bioisostere for the methoxy (–OCH₃) group that confers resistance to oxidative O-dealkylation by cytochrome P450 enzymes. In the RA-VII peptide series, replacement of the Tyr-3 –OCH₃ group with –OCHF₂ was explicitly cited as a strategy to improve metabolic stability [1]. This class-level evidence applies directly to 1-(chloromethyl)-3-(difluoromethoxy)benzene: when incorporated into a drug candidate via the chloromethyl handle, the –OCHF₂ substituent is expected to resist metabolic cleavage to the phenol, whereas the methoxy analog is susceptible to CYP-mediated demethylation [2].

Metabolic stability Cytochrome P450 O-dealkylation Drug metabolism

Conformational Polarity Adaptability of the Difluoromethoxy Group Versus Methoxy and Trifluoromethoxy

Müller (2014) demonstrated through vector analysis that the difluoromethoxy (–OCHF₂) group readily interconverts between a highly lipophilic conformation and a polar conformation depending on the molecular environment, whereas the methoxy (–OCH₃) group is conformationally restricted to a polar orientation and the trifluoromethoxy (–OCF₃) group is intrinsically lipophilic with minimal conformational flexibility [1]. This environment-adaptive polarity is unique to the –OCHF₂ group and is not achievable with either –OCH₃ or –OCF₃ analogs. For 1-(chloromethyl)-3-(difluoromethoxy)benzene, this means the resulting conjugate may dynamically modulate its effective polarity during membrane transit or target engagement.

Conformational analysis Dipole moment Polarity adjustability Membrane permeation

Leaving Group Reactivity: Chloromethyl vs. Bromomethyl in 3-(Difluoromethoxy)benzyl Halides

1-(Chloromethyl)-3-(difluoromethoxy)benzene (MW 192.59) and its bromomethyl analog 3-(difluoromethoxy)benzyl bromide (MW 237.04; LogP 3.01) present a classical leaving group trade-off. The chloride analog offers lower reactivity (slower SN2 kinetics) and consequently greater chemoselectivity in polyfunctional substrates, while the bromide analog provides higher reactivity at the cost of potential side reactions. No direct kinetic comparison is available for this specific pair; however, the general benzylic SN2 reactivity order (I > Br > Cl > F) is well established [1]. The chloride variant is preferred when controlled, stepwise alkylation is required and when the higher molecular weight of the bromide (>23.5% heavier) would undesirably increase the mass of the final conjugate.

Nucleophilic substitution Leaving group Reactivity SN2

Electron-Withdrawing Effect of 3-Difluoromethoxy on Chloromethyl Reactivity in Electrophilic Aromatic Substitution

The difluoromethoxy group at the meta position exerts a moderate electron-withdrawing effect (Hammett σₘ ≈ +0.3–0.4, compared to σₘ of –OCH₃ ≈ +0.1 and –OCF₃ ≈ +0.35–0.40) [1]. This electronic modulation deactivates the aromatic ring toward further electrophilic substitution relative to the strongly activating methoxy analog, providing greater control in multi-step synthetic sequences where unwanted ring functionalization must be avoided. Simultaneously, the electron-withdrawing nature of –OCHF₂ slightly increases the electrophilicity of the benzylic carbon, marginally enhancing SN2 reactivity compared to the methoxy analog [2].

Electronic effect Hammett constant Electrophilic substitution Reactivity modulation

Vendor Purity Specification Comparison: 1-(Chloromethyl)-3-(difluoromethoxy)benzene vs. Analogs

Commercial purity specifications for 1-(chloromethyl)-3-(difluoromethoxy)benzene are uniformly ≥95% across major suppliers (ChemScene, CheMenu, AKSci, LeYan) [REFS-1, REFS-2], with ultra-high-purity options (up to 99.999%) available from American Elements for specialized applications [1]. In comparison, the methoxy analog (3-methoxybenzyl chloride) is widely available at 97–98% purity with stabilizers (e.g., CaCO₃/hydroquinone) , reflecting the need for radical-inhibitor additives that may complicate downstream use. The trifluoromethoxy analog is typically offered at ≥95% purity . The absence of required stabilizers in the difluoromethoxy product simplifies direct use in sensitive reactions.

Purity Quality control Procurement Batch consistency

Recommended Procurement-Driven Application Scenarios for 1-(Chloromethyl)-3-(difluoromethoxy)benzene


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (LogP 2.5–3.5) and Enhanced Metabolic Stability

When a drug discovery program has identified a methoxy-containing lead that suffers from rapid CYP-mediated O-demethylation in microsomal or hepatocyte stability assays, 1-(Chloromethyl)-3-(difluoromethoxy)benzene serves as a direct alkylating agent to install the –OCHF₂ bioisostere. The LogP shift of approximately +0.5 units brings the conjugate into the favorable LogP 2.9–3.0 range , while the metabolically resistant –OCHF₂ group addresses the Phase I metabolic liability [1]. This scenario is supported by class-level evidence from the RA-VII peptide program where –OCHF₂ substitution was explicitly employed to improve metabolic stability of methoxy-bearing tyrosine residues [1].

Agrochemical Intermediate Synthesis Exploiting Environment-Adaptive Polarity for Foliar Uptake

In the design of systemic fungicides or herbicides requiring both cuticle penetration (lipophilic) and phloem mobility (polar), the conformational polarity adaptability of the –OCHF₂ group [2] offers a unique advantage. 1-(Chloromethyl)-3-(difluoromethoxy)benzene can be used as an alkylating building block to append a 3-(difluoromethoxy)benzyl moiety onto a heterocyclic core. The resulting conjugate may dynamically adjust its effective polarity during membrane transit, potentially improving both uptake and systemic distribution compared to fixed-polarity –OCH₃ or –OCF₃ analogs [2].

Polyfunctional Substrate Alkylation Where Chemoselectivity Over Competitive Nucleophilic Sites Is Critical

The moderate benzylic chloride reactivity of 1-(chloromethyl)-3-(difluoromethoxy)benzene, as compared to the faster-reacting bromomethyl analog [3], makes it the preferred leaving group choice for substrates containing multiple nucleophilic centers (e.g., polyamines, heterocycles with competing N-nucleophiles). The chloride leaving group reduces over-alkylation and enables stepwise, controlled functionalization without requiring extensive protecting-group strategies [3].

Electronic Fine-Tuning of Aryl Reactivity in Multi-Step Synthetic Sequences for API Intermediates

The moderate electron-withdrawing character of the meta-OCHF₂ group (σₘ ≈ +0.3–0.4) [4] deactivates the aromatic ring sufficiently to suppress unwanted electrophilic substitution side reactions during downstream transformations (e.g., nitrations, Friedel-Crafts acylations), while still preserving adequate ring nucleophilicity for controlled functionalization. This electronic profile is distinct from the strongly activating –OCH₃ analog (which promotes over-reaction) and the strongly deactivating –OCF₃ analog (which may inhibit desired transformations), making the difluoromethoxy building block the optimal electronic compromise [4].

Quote Request

Request a Quote for 1-(Chloromethyl)-3-(difluoromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.